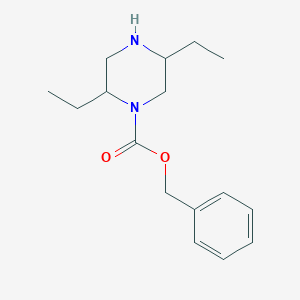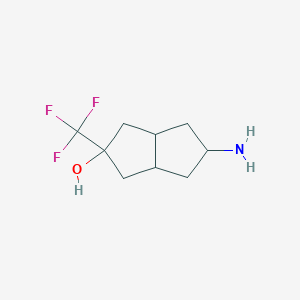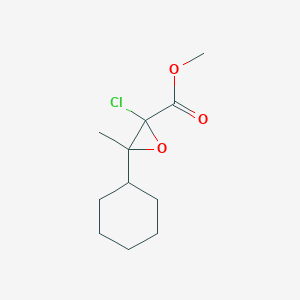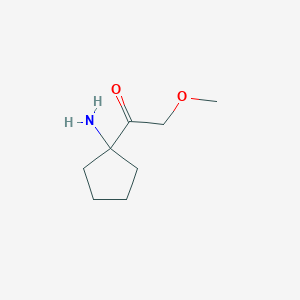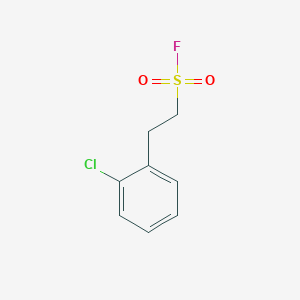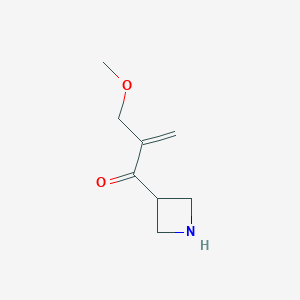
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound features a cyclopentene ring substituted with an amino group and an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one . This method takes advantage of the 1,4-cyclopentenyl dioxygenation pattern of the optically active starting material. The overall yield of this synthesis is around 10-11% over five to seven reaction steps .
Análisis De Reacciones Químicas
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states .
Comparación Con Compuestos Similares
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar cyclohexene ring structure but differs in the substitution pattern.
(1R,4S)-4-Aminocyclopent-2-en-1-ylmethanol hydrochloride: This compound features a methanol group instead of an ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(4-aminocyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H11NO/c1-5(9)6-2-3-7(8)4-6/h2-3,6-7H,4,8H2,1H3 |
Clave InChI |
LQRDOKBEFGOWJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


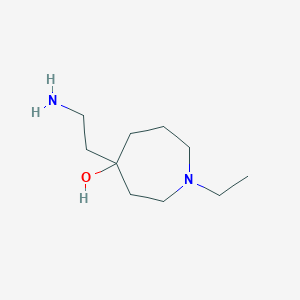
![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)

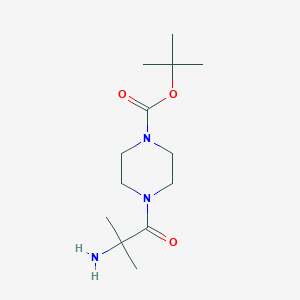

![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
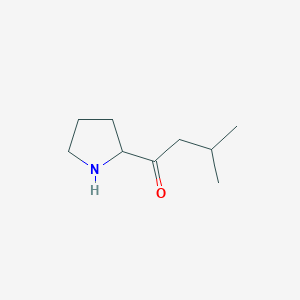
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
